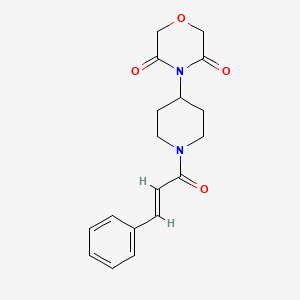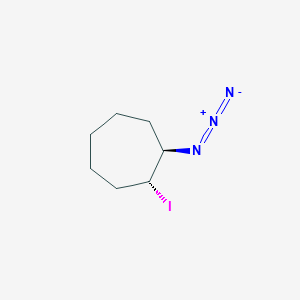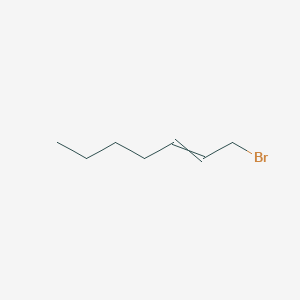
N-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,4-dichloro-5-methoxyphenyl)acetamide” is a compound with the CAS Number: 65182-98-1 . It has a molecular weight of 234.08 . The compound is solid in physical form . Another similar compound is “2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide” with the CAS Number: 846023-24-3 . It has a molecular weight of 259.09 and is a light-yellow to yellow powder or crystals .
Molecular Structure Analysis
The InChI code for “N-(2,4-dichloro-5-methoxyphenyl)acetamide” is 1S/C9H9Cl2NO2/c1-5(13)12-8-4-9(14-2)7(11)3-6(8)10/h3-4H,1-2H3,(H,12,13) . The InChI code for “2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide” is 1S/C10H8Cl2N2O2/c1-16-9-5-8(6(11)4-7(9)12)14-10(15)2-3-13/h4-5H,2H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
“N-(2,4-dichloro-5-methoxyphenyl)acetamide” is a solid at room temperature . “2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide” is a light-yellow to yellow powder or crystals . It has a melting point of 180-181 °C .Scientific Research Applications
Synthesis and Biological Activity
N-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine is part of the 1,3,4-thiadiazole class, known for its wide applications in medicinal chemistry due to the pharmacological importance of the 1,3,4-thiadiazole core. This chemical framework is predominantly utilized in the design and synthesis of compounds with potential biological activities. For instance, 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative properties. These studies focus on the development of compounds that can act as effective agents against bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains like Aspergillus niger and Candida albicans. The synthesized compounds demonstrated moderate activity, indicating their potential as antimicrobial agents (Sah et al., 2014).
Anticancer and Antitubercular Potential
Further research into 1,3,4-thiadiazole derivatives has revealed their potential as anticancer and antitubercular agents. A series of compounds synthesized from 5-substituted-1,3,4-thiadiazole-2-amine showed significant in vitro antitumor activities against breast cancer cell lines, with some derivatives displaying higher inhibitory activities than standard controls like cisplatin. Additionally, these compounds exhibited promising antitubercular activity, underscoring the versatility of the 1,3,4-thiadiazole core in developing therapeutic agents (Chandra Sekhar et al., 2019).
Corrosion Inhibition Properties
Beyond biological applications, 1,3,4-thiadiazole derivatives have been explored for their corrosion inhibition capabilities. Studies have demonstrated the effectiveness of these compounds in protecting metals from corrosion in acidic environments. The specific interactions between the 1,3,4-thiadiazole derivatives and metal surfaces, along with the evaluation of their adsorption behaviors, provide insights into their potential as corrosion inhibitors. This application is crucial for industries where metal preservation is essential (Attou et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3OS/c1-5-14-15-10(17-5)13-8-4-9(16-2)7(12)3-6(8)11/h3-4H,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUHMKBLHRLJBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC2=CC(=C(C=C2Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,3,4-thiadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-methyl-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2656410.png)
![2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2656411.png)


![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2656417.png)


![2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2656420.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/no-structure.png)

![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2656424.png)

![3-Spiro[3.3]heptan-3-ylbenzoic acid](/img/structure/B2656431.png)